molecular formula C13H16BrF3N2O B12075029 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol

Cat. No.: B12075029
M. Wt: 353.18 g/mol
InChI Key: XZMLGZASPXBAEB-UHFFFAOYSA-N
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Description

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol is a synthetic organic compound that features a bromine atom, a trifluoroethyl group, and a piperazine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol typically involves multiple steps:

    Alkylation: The attachment of the trifluoroethyl group to the piperazine ring.

    Coupling: The final step involves coupling the brominated phenol with the alkylated piperazine under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and alkylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that can bind to the phenol or piperazine moieties.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure with a pyrazole ring instead of a piperazine ring.

    2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a bromine atom on a pyridine ring.

Uniqueness

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol is unique due to the presence of both a piperazine ring and a trifluoroethyl group, which can confer distinct chemical and biological properties compared to other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16BrF3N2O

Molecular Weight

353.18 g/mol

IUPAC Name

4-bromo-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C13H16BrF3N2O/c14-12-2-1-11(20)7-10(12)8-18-3-5-19(6-4-18)9-13(15,16)17/h1-2,7,20H,3-6,8-9H2

InChI Key

XZMLGZASPXBAEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)O)Br)CC(F)(F)F

Origin of Product

United States

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